molecular formula C20H22ClN7OS B2904416 2-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide CAS No. 879579-62-1

2-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B2904416
CAS No.: 879579-62-1
M. Wt: 443.95
InChI Key: YGFOKGJDBFPRQJ-UHFFFAOYSA-N
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Description

2-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrazole ring, a chlorophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.

    Thioether Formation: The tetrazole intermediate is then reacted with a thiol compound, such as 2-mercaptoacetic acid, to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 4-(4-methylpiperazin-1-yl)aniline in the presence of an acylating agent, such as acetic anhydride, to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the tetrazole ring or other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres (e.g., nitrogen or argon) and at low temperatures.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced tetrazole or other functional groups.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Biology: In biological research, the compound can be used as a probe to study cellular processes and molecular interactions.

    Industry: The compound’s reactivity makes it useful in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring and piperazine moiety may interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide
  • 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N,N-diethylacetamide
  • 2-(Tetrazol-5-yl)phenylboronic acid

Uniqueness

Compared to similar compounds, 2-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide stands out due to the presence of the 4-(4-methylpiperazin-1-yl)phenyl group, which may enhance its biological activity and specificity. The combination of the tetrazole ring and piperazine moiety provides a unique scaffold for drug design and development.

Properties

IUPAC Name

2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN7OS/c1-26-10-12-27(13-11-26)16-8-6-15(7-9-16)22-19(29)14-30-20-23-24-25-28(20)18-5-3-2-4-17(18)21/h2-9H,10-14H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFOKGJDBFPRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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